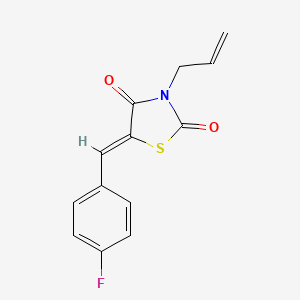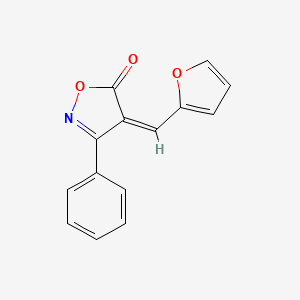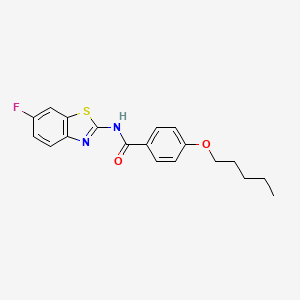
2-chlorophenyl 2,4-dinitrobenzoate
説明
2-chlorophenyl 2,4-dinitrobenzoate, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Its chemical structure contains two functional groups: a chlorophenyl group and a dinitrobenzoate group, which are responsible for its antimicrobial activity. In recent years, the use of triclosan has been controversial due to its potential environmental and health risks.
作用機序
Triclosan exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids. Triclosan binds to the active site of ENR and inhibits its activity, leading to the accumulation of toxic intermediate compounds and eventually bacterial death. The specificity of 2-chlorophenyl 2,4-dinitrobenzoate for bacterial ENR makes it a promising target for the development of new antibiotics with reduced toxicity to human cells.
Biochemical and Physiological Effects:
Although this compound has been widely used as an antimicrobial agent, its potential health risks have raised concerns among researchers and regulators. Studies have shown that this compound can disrupt the endocrine system by interfering with the thyroid hormone pathway and affecting the reproductive and developmental processes in animals. Triclosan has also been found to accumulate in human breast milk, urine, and blood, indicating its potential exposure to humans through various consumer products.
実験室実験の利点と制限
Triclosan has been widely used as a tool compound in various laboratory experiments to study bacterial physiology and metabolism. Its specificity for bacterial ENR makes it a useful probe for investigating the role of fatty acid synthesis in bacterial growth and virulence. However, the potential toxicity and environmental risks associated with 2-chlorophenyl 2,4-dinitrobenzoate use should be considered when designing experiments and interpreting results.
将来の方向性
The future directions of 2-chlorophenyl 2,4-dinitrobenzoate research include the development of new antibiotics targeting bacterial ENR with improved efficacy and reduced toxicity to human cells. The identification of novel ENR inhibitors from natural sources and the optimization of this compound derivatives with enhanced potency and selectivity are also promising areas of research. Furthermore, the environmental fate and toxicity of this compound and its metabolites should be further investigated to assess their potential impact on ecosystems and human health.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action involves the inhibition of bacterial fatty acid synthesis and disruption of cell membrane integrity, leading to bacterial death. Triclosan has also been investigated for its potential use in treating various bacterial infections, such as acne, periodontitis, and urinary tract infections.
特性
IUPAC Name |
(2-chlorophenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIAEZQGOGOTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(4-iodophenoxy)methyl]benzoate](/img/structure/B4749563.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749583.png)
![1-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B4749591.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4749595.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4749602.png)


![N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4749619.png)

![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)
![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)